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  • Product: 3,5-Dibromobiphenyl-4-ol
  • CAS: 4400-05-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3,5-Dibromobiphenyl-4-ol (CAS 4400-05-9)

For Researchers, Scientists, and Drug Development Professionals Foreword 3,5-Dibromobiphenyl-4-ol is a halogenated aromatic compound belonging to the class of polybrominated biphenyls (PBBs). While specific experimental...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

3,5-Dibromobiphenyl-4-ol is a halogenated aromatic compound belonging to the class of polybrominated biphenyls (PBBs). While specific experimental data for this particular isomer is not extensively documented in publicly available literature, its structural motifs—a biphenyl core, a phenolic hydroxyl group, and bromine substituents—suggest potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its known properties, a scientifically grounded proposed synthesis pathway, predicted spectral characteristics for its identification, and an analysis of its potential biological significance and toxicological profile based on related chemical entities.

Chemical and Physical Properties

PropertyValueSource
CAS Number 4400-05-9N/A
Molecular Formula C₁₂H₈Br₂ON/A
Molecular Weight 328.00 g/mol [1]
IUPAC Name 3,5-Dibromo-[1,1'-biphenyl]-4-olN/A
Synonyms 2,6-dibromo-4-phenyl-phenol[1]
Appearance Predicted: Solid at room temperatureN/A
Solubility Predicted: Soluble in organic solvents, insoluble in waterN/A

Proposed Synthesis Protocol

A plausible and efficient synthesis of 3,5-Dibromobiphenyl-4-ol can be envisioned through a two-step process involving a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl framework, followed by a regioselective bromination. This approach offers high yields and functional group tolerance, making it a standard method in modern organic synthesis.

Step 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of [1,1'-biphenyl]-4-ol

The initial step involves the palladium-catalyzed cross-coupling of a boronic acid with a halogenated phenol.

Reaction:

Detailed Protocol:

  • To a solution of 4-bromophenol (1 equivalent) and phenylboronic acid (1.2 equivalents) in a 3:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (3 equivalents).

  • Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield [1,1'-biphenyl]-4-ol.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings, known for its efficiency in a wide range of substrate pairings.

  • Base: Sodium carbonate is a crucial component that facilitates the transmetalation step in the catalytic cycle.

  • Solvent System: The toluene/ethanol/water system provides a biphasic medium that effectively dissolves both the organic substrates and the inorganic base, promoting the reaction at the interface.

  • Inert Atmosphere: Degassing is essential to prevent the oxidation of the palladium(0) catalyst, which would render it inactive.

Step 2: Regioselective Bromination of [1,1'-biphenyl]-4-ol

The second step involves the selective bromination of the phenolic ring at the positions ortho to the hydroxyl group. The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions. As the para position is already substituted by the phenyl ring, bromination is expected to occur at the two available ortho positions.

Reaction:

Detailed Protocol:

  • Dissolve [1,1'-biphenyl]-4-ol (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane.[2]

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (2.1 equivalents) in the same solvent dropwise with stirring.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 3,5-Dibromobiphenyl-4-ol.

Causality Behind Experimental Choices:

  • Brominating Agent: Molecular bromine is a readily available and effective reagent for the electrophilic bromination of activated aromatic rings. For a less harsh and more selective bromination, N-bromosuccinimide (NBS) could also be employed.[3]

  • Solvent: Acetic acid is a common solvent for brominations as it can protonate the carbonyl group of the intermediate, further activating the ring.

  • Temperature: Performing the addition of bromine at a low temperature helps to control the exothermicity of the reaction and minimize the formation of side products.

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Electrophilic Bromination 4-Bromophenol 4-Bromophenol Biphenyl-4-ol Biphenyl-4-ol 4-Bromophenol->Biphenyl-4-ol Phenylboronic_Acid Phenylboronic_Acid Phenylboronic_Acid->Biphenyl-4-ol Pd_Catalyst_Base Pd(PPh₃)₄, Na₂CO₃ Pd_Catalyst_Base->Biphenyl-4-ol Biphenyl-4-ol_input [1,1'-biphenyl]-4-ol Target_Compound 3,5-Dibromobiphenyl-4-ol Biphenyl-4-ol_input->Target_Compound Bromine 2 Br₂ Bromine->Target_Compound

Caption: Proposed two-step synthesis of 3,5-Dibromobiphenyl-4-ol.

Predicted Spectral Data for Structural Elucidation

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
  • δ 7.60-7.50 (m, 2H): These signals would correspond to the ortho-protons of the unsubstituted phenyl ring.

  • δ 7.45-7.35 (m, 3H): This multiplet would arise from the meta- and para-protons of the unsubstituted phenyl ring.

  • δ 7.30 (s, 2H): The two equivalent protons on the brominated phenyl ring are expected to appear as a singlet.

  • δ 5.50 (s, 1H): The phenolic hydroxyl proton would likely appear as a broad singlet; its chemical shift is highly dependent on concentration and solvent.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
  • δ 150-145: Quaternary carbon attached to the hydroxyl group.

  • δ 140-135: Quaternary carbon of the biphenyl linkage on the brominated ring.

  • δ 135-130: Quaternary carbon of the biphenyl linkage on the unsubstituted ring.

  • δ 130-128: CH carbons of the unsubstituted phenyl ring.

  • δ 128-125: CH carbons of the brominated phenyl ring.

  • δ 115-110: Quaternary carbons attached to the bromine atoms.

Biological Activity and Toxicological Considerations

Potential Biological Relevance

Phenolic compounds are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[4] The introduction of bromine atoms can further modulate these properties. Brominated phenols and their derivatives have been investigated for various therapeutic applications.[5] Given that 3,5-Dibromobiphenyl-4-ol is categorized as a potential antineoplastic agent, it warrants further investigation into its mechanism of action and potential as a drug lead.

Toxicological Profile

As a member of the polybrominated biphenyl (PBB) family, 3,5-Dibromobiphenyl-4-ol should be handled with care. PBBs are known for their environmental persistence and potential for bioaccumulation. Toxicological studies on related brominated phenolic compounds suggest the potential for adverse health effects.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

3,5-Dibromobiphenyl-4-ol represents an interesting chemical entity with potential for further research in medicinal chemistry and other fields. While a comprehensive experimental characterization is yet to be widely published, this guide provides a solid foundation for its synthesis, identification, and safe handling. The proposed synthetic route is robust and relies on well-established methodologies. The predicted spectral data offers a valuable tool for the characterization of this compound. Further research into its biological activity is warranted to explore its potential as a therapeutic agent.

References

  • Podda, E., et al. (2025). 5-((3′,5′-Dibromo-[2,2′-bithiophen]-5-yl)methyl)-3-ethyl-2-thioxothiazolidin-4-one∙Br2 (1:1). MDPI. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 3,5-Dibromophenol. PubChem. Available at: [Link]

  • Rusu, E., et al. (2009). 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Podda, E., et al. (2025). 5-((3′,5′-Dibromo-[2,2′-bithiophen]-5-yl)methyl)-3-ethyl-2-thioxothiazolidin-4-one∙Br2 (1:1). ResearchGate. Available at: [Link]

  • Krasikova, Y. A., et al. (2024). Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. ResearchGate. Available at: [Link]

  • EFSA Panel on Contaminants in the Food Chain (CONTAM). (2024). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal. Available at: [Link]

  • Li, Z., et al. (2023). Peptide‐Catalyzed Fragment Couplings that Form Axially Chiral Non‐C2‐Symmetric Biaryls. Angewandte Chemie International Edition. Available at: [Link]

  • He, Y., et al. (2025). The bromination kinetics of phenolic compounds in aqueous solution. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Benzyl bromination method.
  • NileRed. (2023, August 27). Making Bromovanillin: A Precursor To Substituted Benzaldehydes. YouTube. Available at: [Link]

  • Oceanchem Group Limited. (n.d.). 1,1'-(isopropylidene)bis[3,5-dibromo-4-(2,3-dibromo-2-methylpropoxy)benzene]. Available at: [Link]

  • Kumar, M., et al. (2021). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Ozone depletion. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 3,5-Dibromo-4-hydroxybiphenyl: Synthesis, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 3,5-Dibromo-4-hydroxybiphenyl, a halogenated aromatic compound, represents a significant scaffold in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-hydroxybiphenyl, a halogenated aromatic compound, represents a significant scaffold in medicinal chemistry and materials science. Its structure, characterized by a biphenyl backbone with bromine atoms ortho to a hydroxyl group, imparts unique physicochemical properties that are of considerable interest in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the chemical structure, molecular weight, synthesis, and known biological context of 3,5-Dibromo-4-hydroxybiphenyl, offering field-proven insights for researchers and developers.

The presence of bromine atoms and a hydroxyl group on the biphenyl structure creates a molecule with potential for diverse chemical modifications and biological interactions. Halogen bonds, hydrogen bonds, and pi-stacking interactions can all play a role in the binding of this compound to biological targets. Furthermore, the lipophilicity conferred by the bromine atoms can significantly influence its pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

The fundamental characteristics of 3,5-Dibromo-4-hydroxybiphenyl are crucial for its application in research and development. A summary of its key properties is presented below.

PropertyValueSource
Chemical Formula C₁₂H₈Br₂O[1]
Molecular Weight 327.99 g/mol [1]
CAS Number 4400-05-9[1]
Appearance Solid (predicted)
SMILES Oc1c(Br)cc(C2=CC=CC=C2)cc1Br[1]

Chemical Structure

The chemical structure of 3,5-Dibromo-4-hydroxybiphenyl is foundational to its chemical behavior and biological activity.

Start 4-Hydroxybiphenyl in Glacial Acetic Acid Cooling Cool to 0-5 °C Start->Cooling Bromination Add Br2 in Acetic Acid Cooling->Bromination Reaction Stir at Room Temperature Bromination->Reaction Quench Pour into Cold Water Reaction->Quench Neutralize Add NaHCO3 & Na2S2O3 Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Recrystallization or Chromatography) Concentrate->Purify Product 3,5-Dibromo-4-hydroxybiphenyl Purify->Product

Sources

Foundational

3,5-Dibromobiphenyl-4-ol SDS safety data sheet

Technical Whitepaper: Comprehensive Safety and Handling Profile of 3,5-Dibromobiphenyl-4-ol Executive Summary 3,5-Dibromobiphenyl-4-ol (CAS: 4400-05-9), also known as 2,6-Dibromo-4-phenylphenol , is a halogenated bipheny...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Comprehensive Safety and Handling Profile of 3,5-Dibromobiphenyl-4-ol

Executive Summary

3,5-Dibromobiphenyl-4-ol (CAS: 4400-05-9), also known as 2,6-Dibromo-4-phenylphenol , is a halogenated biphenyl derivative primarily utilized as a synthetic intermediate in the development of liquid crystals, flame retardants, and pharmaceutical scaffolds.[1][2][3][4] While structurally related to common brominated flame retardants (BFRs), its free phenolic hydroxyl group imparts specific reactivity and biological activity profiles that distinguish it from fully etherified analogs.

Critical Safety Alert: Beyond standard chemical irritancy, recent toxicological assessments indicate this compound possesses affinity for the estrogen receptor (ER) , necessitating handling protocols that strictly prevent dermal absorption and inhalation to mitigate potential endocrine-disrupting effects.

Chemical Identity & Physicochemical Characterization

This compound functions as a lipophilic weak acid. Its solubility profile dictates the use of non-polar to moderately polar organic solvents (e.g., dichloromethane, DMSO) for processing.

Property Data / Specification
IUPAC Name 3,5-Dibromo-[1,1'-biphenyl]-4-ol
Common Synonyms 2,6-Dibromo-4-phenylphenol; 3,5-Dibromo-4-hydroxybiphenyl
CAS Number 4400-05-9
Molecular Formula C₁₂H₈Br₂O
Molecular Weight 328.0 g/mol
Physical State Crystalline Solid (White to Off-White)
Melting Point 137–140 °C (Predicted/Analogous)
Solubility Insoluble in water; Soluble in DMSO, Methanol, DCM
pKa ~6.5 – 7.0 (Enhanced acidity due to ortho-bromine electron withdrawal)

Hazard Identification & Toxicology

Senior Scientist Insight: The toxicity of 3,5-Dibromobiphenyl-4-ol is twofold: immediate local irritation caused by the acidic phenolic moiety and systemic risks associated with its halogenated biphenyl core.

GHS Classification (Derived)
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

  • Aquatic Toxicity (Acute/Chronic): Category 1 (Very toxic to aquatic life).

Mechanistic Toxicology
  • Endocrine Modulation: Research indicates that 3,5-dibromobiphenyl-4-ol exhibits affinity for the estrogen receptor (ER), with an IC50 in the micromolar range (approx. 2 µM). This suggests it may act as a weak environmental estrogen, a critical consideration for drug development workflows involving metabolic screening.

  • Uncoupling Activity: Like many halogenated phenols, this compound can uncouple oxidative phosphorylation in mitochondria, potentially leading to cellular metabolic stress upon high-dose exposure.

Handling, Storage, & Stability Protocols

Core Directive: Treat as a High-Potency Compound (HPC) due to potential endocrine activity. Standard "fume hood" protocols are insufficient without specific barrier protections.

Engineering Controls & PPE
  • Respiratory: Use a powered air-purifying respirator (PAPR) or N95/P100 mask if handling micronized powder outside a biosafety cabinet.

  • Dermal: Double-gloving is mandatory. The lipophilic nature of the biphenyl ring facilitates permeation through standard latex.

    • Inner Glove: Nitrile (0.11 mm).

    • Outer Glove: Extended cuff Nitrile or Neoprene.

  • Containment: Weighing must occur within a HEPA-filtered balance enclosure.

Stability & Storage
  • Light Sensitivity: Brominated aromatics are susceptible to photolytic debromination. Store in amber glass vials.

  • Oxidation: The phenolic hydroxyl is prone to oxidation to quinones. Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C.

Handling Workflow Visualization

SafetyWorkflow Start Start: Weighing Assess Risk Assessment (Check Quantity & Form) Start->Assess PPE PPE Donning (Double Nitrile + Lab Coat) Assess->PPE Containment Primary Containment (Fume Hood/Glovebox) Assess->Containment If >100mg PPE->Containment Solubilization Solubilization (DMSO/DCM) Containment->Solubilization Waste Waste Disposal (Halogenated Organic) Solubilization->Waste Post-Exp

Caption: Logical flow for safe handling of 3,5-Dibromobiphenyl-4-ol, prioritizing containment based on quantity.

Synthesis & Experimental Application

Context: This compound is often synthesized via the bromination of 4-phenylphenol. Understanding this pathway aids in identifying impurities (e.g., mono-bromo derivatives or tribromo byproducts).

Synthesis Pathway

The electrophilic aromatic substitution is directed ortho to the hydroxyl group due to its strong activating effect, overriding the directing effects of the phenyl ring.

SynthesisPath Substrate 4-Phenylphenol (Starting Material) Intermediate Transition State (Ortho-substitution) Substrate->Intermediate + 2.0 eq Br2 Reagent Br2 / Acetic Acid (Brominating Agent) Reagent->Intermediate Product 3,5-Dibromobiphenyl-4-ol (Target) Intermediate->Product Major Pathway Byproduct Impurity: 3-Bromo-4-phenylphenol Intermediate->Byproduct Incomplete Rxn

Caption: Electrophilic bromination pathway. Monitoring the mono-bromo impurity is critical for purity validation.

Emergency Response Logic
  • Skin Contact: Immediate wash with PEG-400 (polyethylene glycol) followed by soap and water. Reasoning: PEG solubilizes the lipophilic phenol better than water alone.

  • Spill: Do not use water (spreads contamination). Adsorb with vermiculite or activated carbon pads.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 243556, 3,5-Dibromo-[1,1'-biphenyl]-4-ol. Retrieved from [Link]

  • Suzuki, G., et al. (2006). Dioxin-like and estrogenic activities of compounds leached from e-waste. Environmental Science & Technology. (Identifies ER affinity). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of meso-Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin

[1][2][3] Abstract & Strategic Significance meso-Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin (T(3,5-DiBr-4-OH)PP) is a highly specialized porphyrin derivative distinguished by its peripheral functionalization. The presen...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Abstract & Strategic Significance

meso-Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin (T(3,5-DiBr-4-OH)PP) is a highly specialized porphyrin derivative distinguished by its peripheral functionalization. The presence of eight bromine atoms and four phenolic hydroxyl groups confers unique electronic properties and solubility profiles.

Key Applications:

  • Heavy Metal Sensing: The phenolic moieties allow for deprotonation and coordination with metal ions, specifically Lead (Pb), showing high sensitivity in spectrophotometric assays [1].

  • Photodynamic Therapy (PDT): Halogenated porphyrins often exhibit enhanced intersystem crossing due to the heavy atom effect, potentially increasing singlet oxygen generation yields compared to non-halogenated analogues.

  • Supramolecular Chemistry: The hydroxyl groups serve as "handles" for further functionalization (e.g., glycosylation or polymerization) or hydrogen-bonding networks in Metal-Organic Frameworks (MOFs).

This guide provides a robust, self-validating protocol for the synthesis of T(3,5-DiBr-4-OH)PP using a modified Adler-Longo method, optimized for yield and reproducibility.

Retrosynthetic Analysis & Reaction Logic

The synthesis relies on the acid-catalyzed condensation of pyrrole with a substituted benzaldehyde. While Lindsey conditions (BF₃·OEt₂, CHCl₃, RT) are often preferred for delicate aldehydes to minimize scrambling, the Adler-Longo method (Propionic Acid, Reflux, 141°C) is selected here for three reasons:

  • Solubility: The brominated aldehyde and the resulting porphyrin have poor solubility in chlorinated solvents (Lindsey conditions) but dissolve sufficiently in hot organic acids.

  • Crystallization: The high temperature promotes the precipitation of the porphyrin upon cooling, simplifying the initial workup.

  • Robustness: The electron-withdrawing bromine atoms deactivate the aldehyde slightly, but the phenolic group activates it. The harsh reflux conditions drive the equilibrium toward the thermodynamic porphyrinogen product, which then oxidizes to porphyrin.

Reaction Scheme (Graphviz)

ReactionScheme Aldehyde 3,5-Dibromo-4-hydroxybenzaldehyde (4 equiv.) Solvent Propionic Acid (Reflux, 141°C, 1h) Aldehyde->Solvent Pyrrole Pyrrole (4 equiv.) Pyrrole->Solvent Oxidation Air Oxidation (In situ) Solvent->Oxidation Condensation Product T(3,5-DiBr-4-OH)PP (Purple Solid) Oxidation->Product -6 H2O, -6H

Figure 1: One-pot condensation pathway via the Adler-Longo method.

Materials & Equipment

Reagents
ReagentPurityRoleCritical Note
Pyrrole 98%+MonomerMUST be distilled immediately before use. Colorless liquid required.[1] Yellow/brown pyrrole leads to tar.
3,5-Dibromo-4-hydroxybenzaldehyde 97%+PrecursorEnsure no acid impurities; dry if hygroscopic.
Propionic Acid 99%Solvent/CatalystActs as both solvent and acid catalyst.
Methanol HPLC GradeWash SolventUsed to remove polypyrrole tar during workup.
Sodium Bicarbonate Sat. Aq.NeutralizerFor neutralizing residual acid.[2]
Equipment
  • 250 mL Round-bottom flask (2-neck).

  • Reflux condenser with drying tube (CaCl₂).

  • Magnetic stir bar (egg-shaped for efficient mixing).

  • Oil bath set to 150°C.

  • Vacuum filtration setup (Buchner funnel).

  • UV-Vis Spectrophotometer (for characterization).

Experimental Protocol

Phase 1: Synthesis (The Reaction)
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the system under a gentle stream of Nitrogen or Argon (optional but recommended to reduce tar).

  • Dissolution: Add Propionic Acid (100 mL) to the flask.

  • Aldehyde Addition: Add 3,5-Dibromo-4-hydroxybenzaldehyde (2.80 g, 10 mmol) . Stir at room temperature until fully dissolved. Note: Slight heating (40°C) is permissible if dissolution is slow.

  • Reaction Trigger: Add Pyrrole (0.69 mL, 10 mmol) dropwise via syringe. The solution will darken immediately.

  • Reflux: Plunge the flask into a pre-heated oil bath (141°C ). Reflux vigorously for 60 minutes .

    • Mechanism Check: The solution will turn black/opaque. This is normal. The porphyrin forms via a porphyrinogen intermediate which is oxidized by air (open top of condenser or facile air exchange) to the aromatic porphyrin.

  • Cooling: Remove from heat and allow the flask to cool slowly to room temperature over 2 hours.

    • Critical Step: Slow cooling promotes the crystallization of the porphyrin and minimizes the co-precipitation of tar.

Phase 2: Purification (The Workup)
  • Filtration: Filter the purple/black precipitate using a Buchner funnel.

  • Acid Wash: Wash the filter cake with cold Propionic Acid (10 mL) to remove unreacted aldehyde.

  • Water Wash: Wash thoroughly with hot water (3 x 50 mL) to remove residual acid.

  • Tar Removal: Wash with Methanol (3 x 20 mL) . The filtrate will be dark brown (polypyrrole impurities), while the filter cake should remain purple.

  • Drying: Air dry the solid for 1 hour, then dry under vacuum at 60°C overnight.

Phase 3: Chromatographic Cleanup (Optional but Recommended)

If the UV-Vis spectrum shows a broad tailing or the baseline is high (indicating tar):

  • Dissolution: Dissolve the crude solid in a minimum amount of Acetone or THF (due to solubility limits).

  • Column: Silica Gel 60.

  • Eluent: Chloroform:Methanol (95:5).

  • Collection: Collect the first major purple band.

Characterization & Validation

Workflow Logic

The identity of the product is validated through a three-step logic gate:

  • Color: Is it purple? (Porphyrin macrocycle formed).[3][2][4]

  • UV-Vis: Is the Soret band sharp? (Absence of chlorin impurities).

  • NMR: Are the beta-pyrrole protons a singlet? (Symmetry confirmation).

Characterization Data
TechniqueParameterExpected ValueInterpretation
UV-Vis (in MeOH/NaOH)Soret Band (

)
425 ± 2 nm Characteristic of meso-substituted porphyrins.[5]
Q-Bands518, 555, 592, 650 nmTypical "etio" type spectrum for free-base porphyrins.
¹H NMR (DMSO-d₆)

-NH (Inner)
-2.8 to -2.9 ppm (s, 2H)Shielded inner protons; confirms aromatic ring current.


-Pyrrole
~8.8 - 8.9 ppm (s, 8H)Singlet indicates equivalent pyrrole protons (D4h symmetry).

Phenyl-H
~8.0 - 8.2 ppm (s, 8H)Singlet due to 3,5-dibromo substitution pattern.

-OH
~10.0 ppm (bs, 4H)Phenolic hydroxyl; may disappear with D₂O shake.
Validation Diagram (Graphviz)

ValidationFlow Sample Purified Solid UVVis UV-Vis Spectrum (MeOH) Sample->UVVis Decision1 Soret @ 425nm? UVVis->Decision1 NMR 1H NMR (DMSO-d6) Decision2 Beta-H Singlet? NMR->Decision2 Decision1->NMR Yes Fail Repurify / Recrystallize Decision1->Fail No (Chlorin contamination) Result VALIDATED T(3,5-DiBr-4-OH)PP Decision2->Result Yes Decision2->Fail No (Asymmetry/Impurity)

Figure 2: Quality Control decision tree for product validation.

Troubleshooting & Optimization

Issue: Low Yield / High Tar
  • Cause: Pyrrole was not distilled or was added too quickly.

  • Solution: Distill pyrrole over CaH₂ immediately before use. Ensure the reaction temperature is strictly maintained at reflux.

Issue: Product Insolubility
  • Cause: The 8 bromine atoms make the lattice energy high and the molecule lipophilic but the OH groups add hydrogen bonding.

  • Solution: Use polar aprotic solvents like DMF or DMSO for NMR. For reactions, use THF or Acetone. For biological assays, dissolve in 0.1 M NaOH (forms the water-soluble phenolate) [1].

Issue: Chlorin Contamination (Peak at 650nm is too high)
  • Cause: Incomplete oxidation of the porphyrinogen.

  • Solution: Add 0.1 equiv of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) at the end of the reflux and stir for 5 minutes before cooling.

References

  • Xu, Z., Wu, H., & Pan, J. (1989).[3] meso-Tetra-(3,5-dibromo-4-hydroxyphenyl) porphyrin and its sensitive color-reaction with lead.[3][6] Acta Chimica Sinica, 47(9), 918-921.[3]

  • Adler, A. D., Longo, F. R., Finarelli, J. D., Goldmacher, J., Assour, J., & Korsakoff, L. (1967). A simplified synthesis for meso-tetraphenylporphin. The Journal of Organic Chemistry, 32(2), 476-476.

  • Berenbaum, M. C., et al. (1986). meso-Tetra(hydroxyphenyl)porphyrins, a new class of potent tumour photosensitisers with favourable selectivity.[7][8] British Journal of Cancer, 54, 717–725.

Sources

Application

Application Note: Spectrophotometric Determination of Lead(II) Using meso-tetra-(3,5-dibromo-4-hydroxyphenyl)porphyrin [T(DBHP)P]

Abstract Lead (Pb) is a highly toxic heavy metal that poses significant risks to human health and the environment, necessitating sensitive and reliable detection methods.[1] This application note describes a robust and h...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Lead (Pb) is a highly toxic heavy metal that poses significant risks to human health and the environment, necessitating sensitive and reliable detection methods.[1] This application note describes a robust and highly sensitive spectrophotometric method for the determination of trace amounts of Lead(II) using meso-tetra-(3,5-dibromo-4-hydroxyphenyl)porphyrin, hereafter referred to as T(DBHP)P. The protocol leverages the formation of a stable, yellow-colored complex between Pb(II) and T(DBHP)P in an alkaline medium. This complex exhibits a strong absorption maximum at 479 nm, with an exceptionally high molar absorptivity, enabling quantification at sub-microgram per milliliter levels.[2] The method demonstrates excellent selectivity and is applicable to a variety of sample matrices. Detailed protocols for reagent preparation, calibration, sample analysis, and method validation are provided to ensure reproducibility and compliance with rigorous scientific standards.

Principle of the Method

Porphyrins are macrocyclic compounds renowned for their ability to form stable complexes with metal ions, a property that makes them excellent chromogenic reagents for spectrophotometry.[1] The large, conjugated π-electron system of the porphyrin ring gives rise to intense electronic transitions, most notably the Soret band (or B band) in the 400-500 nm region, which typically has a very high molar extinction coefficient (ε > 10⁵ L mol⁻¹ cm⁻¹).[3]

The T(DBHP)P reagent is specifically designed for enhanced sensitivity and selectivity. The mechanism of detection is based on the complexation reaction between a Pb(II) ion and two molecules of T(DBHP)P in a basic solution (e.g., 0.10 M NaOH).[2]

Causality of the Reaction:

  • Alkaline Medium: A basic pH is critical as it facilitates the deprotonation of the two inner pyrrolic nitrogen atoms (N-H) and the hydroxyl (-OH) groups on the peripheral phenyl rings of the T(DBHP)P molecule. This creates a dianionic porphyrin ligand with phenolate groups that are highly effective at chelating the positively charged Pb(II) ion.

  • Complex Formation: The Pb(II) ion, with an ionic radius of 119 pm, is too large to fit perfectly into the central cavity of a single porphyrin ring.[1] Consequently, it forms a stable "out-of-plane" sandwich-type complex with a stoichiometry of 1:2 (Pb:[T(DBHP)P]₂).[2][4] This interaction modulates the electronic structure of the porphyrin macrocycles.

  • Spectrophotometric Response: The formation of the Pb-[T(DBHP)P]₂ complex causes a distinct shift in the Soret band to a maximum wavelength (λmax) of 479 nm.[4] The intensity of the absorbance at this wavelength is directly proportional to the concentration of the Pb(II) complex, in accordance with the Beer-Lambert law, allowing for precise quantification.

Caption: Complexation of Pb(II) with T(DBHP)P reagent.

Key Performance Characteristics

This method offers superior performance for trace lead analysis. The key analytical parameters are summarized in the table below.

ParameterValueReference
Maximum Wavelength (λmax)479 nm[2][4]
Molar Absorptivity (ε)~2.5 x 10⁵ L mol⁻¹ cm⁻¹[2]
Beer's Law Range0 – 0.48 µg/mL[2]
Stoichiometry (Pb:Reagent)1:2[2][4]
Limit of Detection (LOD)0.21 ng/mL[2]
Limit of Quantification (LOQ)0.70 ng/mL[2]
Relative Standard Deviation (RSD)< 2.0%[2][5]
Color of ComplexYellow[6]
Optimal Medium0.10 M NaOH[2]

Materials and Reagents

3.1 Instrumentation

  • UV-Visible Spectrophotometer (double-beam recommended) with 1-cm quartz cuvettes.

  • Calibrated pH meter.

  • Analytical balance (readability ± 0.1 mg).

  • Class A volumetric flasks (10, 25, 50, 100, 1000 mL).

  • Calibrated micropipettes.

3.2 Chemicals and Reagents

  • T(DBHP)P Reagent: meso-tetra-(3,5-dibromo-4-hydroxyphenyl)porphyrin.

  • Lead(II) Standard: Lead nitrate, Pb(NO₃)₂, analytical grade.

  • Solvent: N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) for dissolving T(DBHP)P.

  • Base: Sodium hydroxide (NaOH), pellets or solution.

  • Antioxidant: Sodium sulfite (Na₂SO₃), optional but recommended to prevent oxidative degradation of the reagent.[2]

  • Water: Deionized or distilled water (Type II or better).

  • Acid/Base for pH adjustment: Dilute nitric acid (HNO₃) and sodium hydroxide (NaOH).

Preparation of Solutions

  • Lead(II) Stock Solution (1000 µg/mL): Accurately weigh 0.1599 g of Pb(NO₃)₂ (pre-dried at 110°C for 2 hours) and dissolve it in a small amount of 1% (v/v) HNO₃. Quantitatively transfer the solution to a 100-mL Class A volumetric flask and dilute to the mark with deionized water. This solution is stable for several months when stored at 4°C.

  • Lead(II) Working Standard (10 µg/mL): Pipette 1.0 mL of the 1000 µg/mL stock solution into a 100-mL volumetric flask. Dilute to the mark with deionized water. Prepare this solution fresh daily.

  • T(DBHP)P Reagent Solution (1.0 x 10⁻⁴ M): Accurately weigh the required amount of T(DBHP)P and dissolve it in a minimal amount of DMF or THF. Transfer it to a volumetric flask and dilute to the final volume with the same solvent. Store in an amber bottle, protected from light.

  • Sodium Hydroxide Solution (1.0 M): Dissolve 4.0 g of NaOH pellets in approximately 80 mL of deionized water, allow to cool, and then dilute to 100 mL.

  • Sodium Sulfite Solution (1% w/v): Dissolve 1.0 g of Na₂SO₃ in 100 mL of deionized water. Prepare this solution fresh weekly.

Experimental Protocol

The following workflow outlines the procedure from calibration to the final determination of lead in a sample.

Experimental_Workflow cluster_calibration Part A: Calibration Curve Construction cluster_sample Part B: Sample Analysis node_prep node_prep node_calib node_calib node_sample node_sample node_calc node_calc prep 1. Prepare Solutions (Pb Standards, T(DBHP)P, NaOH) calib_start 2. Create a series of 25 mL flasks (0, 0.5, 1.0, 2.0, 3.0 mL of 10 µg/mL Pb Std) prep->calib_start sample_prep 7. Prepare Sample (Dilute/digest to fall within range) prep->sample_prep calib_reagents 3. To each flask, add: - 2.5 mL of 1.0 M NaOH - 1.0 mL of 1% Na₂SO₃ - 1.0 mL of 1x10⁻⁴ M T(DBHP)P calib_start->calib_reagents calib_dilute 4. Dilute to 25 mL mark with water. Mix and wait 15 min. calib_reagents->calib_dilute calib_measure 5. Measure Absorbance at 479 nm (vs. reagent blank) calib_dilute->calib_measure calib_plot 6. Plot Absorbance vs. Concentration (µg/mL) calib_measure->calib_plot calc 11. Calculate Sample Concentration using calibration curve equation calib_plot->calc sample_aliquot 8. Take known aliquot of sample into a 25 mL flask sample_prep->sample_aliquot sample_reagents 9. Add reagents as in Step 3 sample_aliquot->sample_reagents sample_dilute 10. Dilute to mark and measure Absorbance (A_sample) sample_reagents->sample_dilute sample_dilute->calc

Caption: Step-by-step experimental workflow diagram.

5.1 Part A: Construction of the Calibration Curve

  • Into a series of five 25-mL volumetric flasks, pipette 0, 0.5, 1.0, 2.0, and 3.0 mL of the 10 µg/mL lead working standard. This corresponds to final concentrations of 0, 0.2, 0.4, 0.8, and 1.2 µg/mL of Pb(II). The flask with 0 mL of standard serves as the reagent blank.

  • To each flask, add 2.5 mL of 1.0 M NaOH solution to achieve a final concentration of 0.1 M.

  • Add 1.0 mL of 1% Na₂SO₃ solution (optional, but recommended).

  • Add 1.0 mL of the 1.0 x 10⁻⁴ M T(DBHP)P reagent solution and mix well.

  • Dilute to the 25 mL mark with deionized water, cap, and invert several times to ensure homogeneity.

  • Allow the solutions to stand for 15 minutes at room temperature for complete color development.

  • Set the spectrophotometer to 479 nm. Use the reagent blank (0 µg/mL standard) to zero the instrument.

  • Measure the absorbance of each of the remaining standard solutions.

  • Plot a graph of absorbance versus concentration (µg/mL). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is considered acceptable.

5.2 Part B: Analysis of an Unknown Sample

  • Sample Preparation: The sample must be a clear aqueous solution.

    • For water samples, filter if necessary.

    • For solid samples (e.g., soil, biological tissues), an appropriate acid digestion protocol must be performed, followed by neutralization and dilution.

    • The final sample pH should be near neutral before adding to the alkaline reaction mixture.

  • Pipette a suitable aliquot (Vₓ) of the prepared sample solution into a 25-mL volumetric flask. The aliquot size should be chosen such that the final lead concentration falls within the linear range of the calibration curve.

  • Follow steps 2 through 6 from Part A, adding the reagents in the same order.

  • Measure the absorbance of the sample solution (Aₛₐₘₗₑ) at 479 nm against the reagent blank.

  • Calculate the concentration of lead in the final 25 mL solution (Cₗₐₛₖ) using the linear regression equation from the calibration curve: Cₗₐₛₖ (µg/mL) = (Aₛₐₘₗₑ - c) / m

  • Calculate the concentration in the original, undiluted sample, accounting for the initial aliquot volume (Vₓ) and any prior dilutions.

Method Validation and Self-Validating System

To ensure the trustworthiness of results, the method must be validated according to established guidelines (e.g., ICH, FDA).[7][8]

  • Specificity and Selectivity: The high selectivity of T(DBHP)P is a key advantage. An interference study showed that many common cations and anions do not interfere even when present in large excess.[2] For instance, Ca²⁺, Mg²⁺, Fe³⁺, and Zn²⁺ can be tolerated at 1000-fold excess or more.[2] If significant interference from other metal ions is suspected, appropriate masking agents may be employed, though they are often unnecessary with this reagent.[9][10]

  • Accuracy: Accuracy should be assessed via spike recovery experiments. A known amount of lead standard is added to a sample matrix, and the sample is analyzed. The percent recovery is calculated. A recovery of 95-105% is typically acceptable.[11]

  • Precision: Precision is determined by analyzing replicate samples.

    • Repeatability (Intra-assay precision): Analyze at least six replicates of a sample at a single concentration on the same day.

    • Intermediate Precision: Repeat the analysis on different days with different analysts or equipment.

    • The Relative Standard Deviation (RSD) for precision studies should typically be ≤ 2%.[12]

  • Robustness: The method's reliability should be tested by making small, deliberate changes to parameters like pH (e.g., ± 0.2 units), reaction time (± 5 minutes), or reagent concentration (± 5%). The results should not be significantly affected, demonstrating the method's robustness for routine use.

Conclusion

The spectrophotometric method using T(DBHP)P provides a simple, rapid, and exceptionally sensitive tool for the quantitative determination of trace lead. Its high molar absorptivity, excellent selectivity, and stable complex formation make it superior to many traditional colorimetric methods. By following the detailed protocol and validation procedures outlined in this note, researchers can achieve accurate and reliable measurements of lead in a wide range of applications, from environmental monitoring to quality control in pharmaceutical and industrial settings.

References

  • Milgrom, L. R., Jones, C. C., & Harriman, A. (1988). Facile aerial oxidation of a porphyrin. Part 3. Some metal complexes of meso-tetrakis-(3,5-di-t-butyl-4-hydroxyphenyl)porphyrin. Journal of the Chemical Society, Perkin Transactions 2, 71-79. [Link]

  • Ashirov, M. A., Yusupova, M. R., Takhirov, Y. R., Smanova, Z. A., & Avazyazov, M. A. (2023). Sorption-based Spectrophotometric Assay for Lead(II) with Immobilized Azo Ligand. IgMin Research, 1(4), 215-221. [Link]

  • Wagay, J. A., et al. (2022). Spectrophotometric determination of lead in industrial, environmental, biological and soil samples using 2,5-dimercapto-1,3,4-thiadiazole. ResearchGate. [Link]

  • Senge, M. O., et al. (2017). Synthesis and Functionalization of Porphyrins through Organometallic Methodologies. Chemical Reviews, 117(4), 2154-2220. [Link]

  • Li, Y., et al. (2020). Recent Advances in Porphyrin-Based Materials for Metal Ions Detection. Molecules, 25(21), 5163. [Link]

  • Gouda, A. A., et al. (2014). Introducing FDA Validation Guidelines for the Spectrophotometric Determination of Olopatadine Hydrochloride in Pure Form and Eye Drops. Der Pharma Chemica, 6(5), 324-334. [Link]

  • Mironov, A. F., et al. (2011). Improved method of 5,10,15.20-tetrakis(4-hydroxyphenyl)porphyrins synthesis. ResearchGate. [Link]

  • Vicente, M. G. H., et al. (2004). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Tetrahedron, 60(48), 10927-10934. [Link]

  • El-Nahass, M. M., et al. (2021). Sensing Behavior of Metal-Free Porphyrin and Zinc Phthalocyanine Thin Film towards Xylene-Styrene and HCl Vapors in Planar Optical Waveguide. Polymers, 13(13), 2060. [Link]

  • Neves, M. G. P. M. S., et al. (2019). Supramolecular Hybrid Material Based on Engineering Porphyrin Hosts for an Efficient Elimination of Lead(II) from Aquatic Medium. Nanomaterials, 9(12), 1779. [Link]

  • Wahyuni, E. T., et al. (2017). Complexes Formation of Porphyrin Derivatives with Lead: Preliminary Computational Study of Porphyrin as Analytical Reagent. Atlantis Press. [Link]

  • Frontier Specialty Chemicals. (n.d.). meso-Tetra(p-hydroxyphenyl)porphine. [Link]

  • Herchel, R., et al. (2012). X-ray absorption spectroscopy of exemplary platinum porphyrin and corrole derivatives: metal- versus ligand-centered oxidation. Dalton Transactions, 41(34), 10439-10447. [Link]

  • Kristóf, E. (2014). Spectrophotometric detection of metal ions by porphyrins. CORE. [Link]

  • Xu, Z., Wu, H., & Pan, J. (1989). meso-tetra-(3,5-dibromo-4-hydroxyphenyl) porphyrin and its sensitive color-reaction with lead. Acta Chimica Sinica, 47(9), 918-921. [Link]

  • Pasternack, R. F. (2014). Application of the electronic spectra of porphyrins for analytical purposes: The effects of metal ions and structural distortions. ResearchGate. [Link]

  • Du, B., et al. (2002). Synthesis of meso-tetra-(3,5-dibromo-4-hydroxylphenyl)- porphyrin and its application to second-derivative spectrophotometric determination of lead in clinical samples. Analyst, 127(3), 402-406. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Zhang, Y., et al. (2023). Detection Techniques for Lead Ions in Water: A Review. Molecules, 28(8), 3568. [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Kumar, A., & Sharma, M. (2019). Spectrophotometric Determination of Lead by different Methods. Research Journal of Pharmacy and Technology, 12(7), 3425-3429. [Link]

  • Ghaedi, M., et al. (2009). The effect of pH on the absorption spectra of the PAR and lead, zinc, mercury and cadmium complexes in different pH-value. ResearchGate. [Link]

  • Grażyńska, E., et al. (2010). meso-5,10,15,20-Tetrakis(4-hydroxy-3-methoxyphenyl)porphyrin propionic acid monosolvate. Acta Crystallographica Section E, 66(1), o142. [Link]

  • Li, Q. E., et al. (2007). [Study and application of determination of protein with meso-tetra-(3,5-dibromo-4-hydroxyphenyl) porphyrin fading spectrophotometry]. Se Pu, 25(4), 542-545. [Link]

  • U.S. Food and Drug Administration. (2020). ORA Lab Manual Vol. II - Methods, Method Verification and Validation. [Link]

  • Siddiqui, M. R., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 3,5-Dibromo-4-hydroxybiphenyl recrystallization

Technical Support Center: Purification of 3,5-Dibromo-4-hydroxybiphenyl Executive Summary & Chemical Context Compound Identity: 3,5-Dibromo-4-hydroxybiphenyl (also known as 3,5-dibromo-4-phenylphenol). CAS: 29558-77-8 (I...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3,5-Dibromo-4-hydroxybiphenyl

Executive Summary & Chemical Context

Compound Identity: 3,5-Dibromo-4-hydroxybiphenyl (also known as 3,5-dibromo-4-phenylphenol). CAS: 29558-77-8 (Isomer specific) / 92-69-3 (Parent: 4-Phenylphenol) Criticality: High purity is essential as brominated phenols are prone to oxidation, leading to colored quinone impurities that can interfere with downstream cross-coupling (e.g., Suzuki-Miyaura) or biological assays.

The Challenge: Brominated phenols often suffer from "oiling out" during recrystallization—a phenomenon where the compound separates as a liquid phase before crystallizing, trapping impurities. Furthermore, trace bromine or oxidized byproducts (quinones) can persist, causing discoloration (yellowing).

Core Recrystallization Protocols

We provide two validated protocols. Protocol A is the industry standard for material synthesized via bromination in acetic acid. Protocol B is a "greener" alternative using ethanol.

Protocol A: The Acetic Acid / Water System (Recommended)

Best for: Removing unreacted starting material and bromination byproducts.

Rationale: Since the synthesis of 3,5-dibromo-4-hydroxybiphenyl typically involves brominating 4-phenylphenol in glacial acetic acid, the product is already partially soluble in hot acetic acid. Water acts as a powerful anti-solvent.

Step-by-Step Methodology:

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add Glacial Acetic Acid (AcOH) (approx. 3-5 mL per gram of solid). Heat to 80-90°C with stirring until fully dissolved.

    • Note: If the solution is dark orange/brown, add Activated Charcoal (1-2 wt%) and stir for 10 minutes, then filter hot through Celite.

  • Nucleation: Remove from heat. While still hot (~70°C), slowly add deionized water dropwise until a persistent turbidity (cloudiness) just appears.

  • Re-solubilization: Add a few drops of hot AcOH to clear the turbidity.

  • Crystallization: Allow the solution to cool to room temperature slowly (over 2-3 hours). Do not disturb the flask.

    • Why? Rapid cooling promotes oiling out.

  • Finishing: Cool in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter via vacuum filtration. Wash the cake with cold 50% AcOH/Water, then copious cold water to remove acid traces. Dry in a vacuum oven at 40°C.

Protocol B: The Ethanol / Water System

Best for: Final polishing of already semi-pure material.

  • Dissolve crude material in boiling Ethanol (95%) .

  • Add hot water until slight turbidity.

  • Add ethanol dropwise to clear.

  • Cool slowly to room temperature, then 4°C.

  • Filter and wash with cold 50% Ethanol/Water.

Troubleshooting Guide (Q&A)

Q1: My product is separating as a heavy oil at the bottom of the flask ("Oiling Out"). How do I fix this?

  • Diagnosis: This occurs when the solution temperature is above the melting point of the solvated product, or the anti-solvent (water) was added too quickly, creating a local region of high supersaturation.

  • Corrective Action:

    • Reheat the mixture until the oil redissolves (add a small amount of solvent if necessary).

    • Seed: Add a tiny crystal of pure product (seed crystal) to the cooling solution at a temperature just below the expected melting point.

    • Agitate: Vigorously stir the solution as the oil forms; sometimes this physical shock induces crystallization.

    • Solvent Modification: Increase the ratio of the good solvent (AcOH or Ethanol) slightly to lower the saturation point.

Q2: The crystals are persistent yellow/orange, even after recrystallization.

  • Diagnosis: This indicates the presence of oxidized impurities (likely ortho-quinones) or trapped free bromine.

  • Corrective Action:

    • Chemical Wash: Before recrystallization, wash the crude solid with a dilute solution of Sodium Bisulfite (NaHSO₃) . This reduces free bromine and some oxidized species.

    • Charcoal Treatment: Use activated carbon during the hot dissolution step (as described in Protocol A). Ensure you filter the charcoal out while the solution is near boiling to prevent premature crystallization on the filter paper.

Q3: My yield is significantly lower than expected (<50%).

  • Diagnosis: The compound is likely too soluble in the mother liquor (solvent/anti-solvent mix), or you used too much solvent initially.

  • Corrective Action:

    • Concentration: Evaporate 30-50% of the mother liquor and repeat the cooling process (Second Crop). Note: The second crop is usually less pure.

    • Anti-Solvent Ratio: You may need to push the water content higher in the final mix (e.g., reach a 1:1 ratio of Solvent:Water) once the solution is cold.

Technical Data & Visualization

Solvent System Comparison
ParameterAcetic Acid / WaterEthanol / WaterToluene / Heptane
Solubility Power High (Hot), Low (Cold)High (Hot)Moderate
Impurity Purge Excellent for bromination byproductsGood for general polarityPoor for polar impurities
Risk of Oiling ModerateHighLow
Drying Difficulty Hard (Acid traces require vacuum)EasyEasy
Purification Workflow Diagram

PurificationWorkflow Start Crude 3,5-Dibromo-4-hydroxybiphenyl Dissolve Dissolve in Hot AcOH (80°C) Start->Dissolve CheckColor Is solution dark/orange? Dissolve->CheckColor Charcoal Add Activated Carbon Filter Hot (Celite) CheckColor->Charcoal Yes AntiSolvent Add Hot Water dropwise until turbid CheckColor->AntiSolvent No Charcoal->AntiSolvent Clear Add drop of AcOH to clear solution AntiSolvent->Clear Cool Cool Slowly to RT (Avoid Oiling Out) Clear->Cool Filter Vacuum Filtration Wash with cold 50% AcOH Cool->Filter Dry Vacuum Dry (40°C) Filter->Dry

Caption: Decision tree for the purification of 3,5-Dibromo-4-hydroxybiphenyl, including oxidation removal steps.

References

  • Organic Syntheses Procedure (Bromination in Acetic Acid) Source: Organic Syntheses, Coll.[1] Vol. 2, p. 100 (1943). Relevance: Establishes the solubility of brominated phenols in acetic acid and the standard workup for this class of compounds. URL:[Link]

  • Recrystallization of Phenolic Compounds Source: University of Rochester, Department of Chemistry. Relevance: General guidelines for solvent selection (Ethanol/Water vs. Hexane) for phenols. URL:[Link]

  • 4-Phenylphenol Properties & Solubility Source: PubChem (National Library of Medicine). Relevance: Provides solubility data for the parent compound (4-phenylphenol) to inform solvent choices for the derivative. URL:[Link]

Sources

Optimization

Controlling over-bromination to avoid 3,3',5,5'-tetrabromo byproducts

Welcome to the technical support center for the controlled bromination of biphenyl. This guide is designed for researchers, scientists, and drug development professionals who are looking to perform selective bromination...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the controlled bromination of biphenyl. This guide is designed for researchers, scientists, and drug development professionals who are looking to perform selective bromination while minimizing the formation of undesirable polybrominated byproducts, specifically 3,3',5,5'-tetrabromobiphenyl. Here, we provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to help you achieve high-yield, high-purity synthesis of your target dibrominated biphenyl compounds.

Understanding the Challenge: The Chemistry of Biphenyl Bromination

Biphenyl undergoes electrophilic aromatic substitution, a fundamental reaction in organic synthesis.[1][2][3] The phenyl substituent on a benzene ring is an activating group and directs incoming electrophiles to the ortho and para positions.[4][5] This is due to the resonance stabilization of the cationic intermediate, the sigma complex (or arenium ion), that forms during the reaction.[3][5]

However, the activating nature of the first bromine substituent can make the resulting monobromobiphenyl more susceptible to further bromination than the starting biphenyl. This often leads to a mixture of products, including the desired dibromobiphenyl, as well as unwanted tribromo- and tetrabromo-biphenyls. Controlling the reaction to favor the formation of a specific dibrominated isomer while preventing over-bromination is a common challenge.

The Mechanism of Over-bromination

The formation of 3,3',5,5'-tetrabromobiphenyl is a direct consequence of the reaction conditions being too harsh or not selective enough. Once the first two bromine atoms are introduced, the rings become more deactivated. However, with strong brominating agents and catalysts, further substitution can occur at the remaining activated positions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the bromination of biphenyl and provides actionable solutions.

Issue 1: My reaction is producing a significant amount of 3,3',5,5'-tetrabromobiphenyl.

Root Cause Analysis: The formation of tetrabromobiphenyl indicates that the reaction is proceeding beyond the desired dibromination stage. This is likely due to one or more of the following factors: excessive brominating agent, a highly active catalyst, elevated reaction temperature, or prolonged reaction time.

Solutions:

  • Stoichiometric Control of the Brominating Agent: Carefully control the molar ratio of the brominating agent to biphenyl. For dibromination, a stoichiometric equivalent of 2.0 to 2.2 moles of bromine per mole of biphenyl is a good starting point.[6] Using a significant excess of the brominating agent will inevitably lead to over-bromination.

  • Choice of Brominating Agent: While elemental bromine (Br₂) is commonly used, it can be highly reactive, especially in the presence of a strong Lewis acid.[7] Consider using a milder brominating agent such as N-Bromosuccinimide (NBS).[8] NBS provides a low, steady concentration of bromine, which can improve selectivity.[8] Another approach is the use of bromine monochloride (BrCl), which can offer higher yields and selectivity under mild conditions.[9]

  • Catalyst Selection and Concentration: The choice and amount of Lewis acid catalyst are critical. Strong Lewis acids like AlCl₃ or FeCl₃ can lead to low selectivity.[7] Consider using a milder Lewis acid or a heterogeneous catalyst like a zeolite, which can improve para-selectivity and reduce the formation of byproducts.[7]

  • Temperature Management: Higher temperatures increase the reaction rate but can decrease selectivity, leading to more polysubstituted products.[10] It is advisable to run the reaction at a lower temperature. For instance, cooling the reaction mixture to 0-5°C before and during the addition of the brominating agent can significantly suppress over-bromination.[9]

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS. Quench the reaction as soon as the desired product is maximized and before significant amounts of the tetrabromo byproduct are formed.

Issue 2: The yield of my desired 3,5-dibromobiphenyl is consistently low.

Root Cause Analysis: Low yields can stem from incomplete reaction, side reactions, or loss of product during workup and purification.

Solutions:

  • Optimize Reaction Conditions: Systematically vary the reaction parameters, including the solvent, temperature, and catalyst. A solvent with low polarity, such as dichloromethane or carbon tetrachloride, is often used for bromination.[9]

  • Catalyst Activity: Ensure your Lewis acid catalyst is anhydrous and active. Moisture can deactivate the catalyst.

  • Purification Strategy: The purification method can significantly impact the final yield. Column chromatography is often necessary to separate the desired dibromo-isomer from other brominated biphenyls. Optimize your mobile phase to achieve good separation.

  • Analytical Monitoring: Use analytical techniques like GC-MS or HPLC to accurately quantify the components in your crude reaction mixture.[11][12] This will help you determine if the low yield is due to a poor reaction or losses during purification.

Issue 3: I am observing the formation of multiple dibromobiphenyl isomers.

Root Cause Analysis: The formation of multiple isomers is a result of the directing effects of the phenyl group and the first bromine substituent. While the phenyl group is ortho, para-directing, the first bromine atom will also influence the position of the second bromination.

Solutions:

  • Directed Ortho Metalation (DoM): For highly selective synthesis of specific isomers, consider more advanced synthetic strategies like Directed Ortho Metalation. This involves using a directing group to deprotonate a specific position on the biphenyl ring, followed by quenching with an electrophilic bromine source.

  • Catalyst Choice: As mentioned, certain catalysts, like zeolites, can enhance para-selectivity.[7] Experimenting with different catalysts may help you favor the formation of a particular isomer.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my biphenyl bromination reaction?

A1: The most effective way to monitor the reaction is through a combination of Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). TLC can give you a quick qualitative assessment of the consumption of the starting material and the formation of new products. For quantitative analysis and to identify the specific isomers and byproducts being formed, GC-MS is the preferred method.[11]

Q2: How can I safely handle bromine and the reagents used in this reaction?

A2: Bromine is a highly corrosive and toxic substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For quenching excess bromine, a solution of sodium thiosulfate can be used.[13]

Q3: Can I use a solvent other than halogenated hydrocarbons?

A3: Yes, other inert solvents can be used. However, the choice of solvent can affect the reaction's selectivity and rate.[14] It is important to choose a solvent that is inert to the reaction conditions and in which the starting material and reagents are soluble. Always perform a small-scale test reaction when changing the solvent.

Q4: What is the role of a Lewis acid in the bromination of biphenyl?

A4: A Lewis acid, such as iron(III) bromide (FeBr₃) or aluminum(III) bromide (AlBr₃), acts as a catalyst by polarizing the bromine-bromine bond.[7][15] This makes one of the bromine atoms more electrophilic and susceptible to attack by the aromatic ring, thereby increasing the reaction rate.[15][16]

Q5: At what temperature should I ideally run the reaction to avoid over-bromination?

A5: To minimize over-bromination, it is generally recommended to keep the reaction temperature low.[10] Starting the reaction at 0°C or even lower and maintaining a temperature below 5°C during the addition of bromine is a common practice.[9] The optimal temperature will depend on the specific substrate and reagents being used, so some optimization may be necessary.

Experimental Protocols

Protocol 1: Controlled Dibromination of Biphenyl

This protocol provides a general procedure for the selective dibromination of biphenyl.

Materials:

  • Biphenyl

  • Anhydrous Iron(III) Bromide (FeBr₃)

  • Elemental Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • 10% Sodium Thiosulfate solution

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve biphenyl (1 equivalent) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous FeBr₃ (0.1 equivalents) to the solution with stirring.

  • In a dropping funnel, add a solution of bromine (2.1 equivalents) in dichloromethane.

  • Add the bromine solution dropwise to the stirred biphenyl solution over a period of 1-2 hours, ensuring the temperature remains below 5°C.

  • After the addition is complete, let the reaction stir at 0-5°C for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench the excess bromine by slowly adding 10% sodium thiosulfate solution until the red-orange color disappears.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexanes/ethyl acetate gradient) to isolate the desired 3,5-dibromobiphenyl.

Protocol 2: Analysis of Brominated Biphenyls by GC-MS

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar or medium-polarity column)

Sample Preparation:

  • Take a small aliquot from the crude reaction mixture.

  • Quench the aliquot with a small amount of sodium thiosulfate solution.

  • Extract the organic components with a suitable solvent like dichloromethane or ethyl acetate.

  • Dry the organic extract over a small amount of anhydrous sodium sulfate.

  • Dilute the sample to an appropriate concentration for GC-MS analysis.

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium

  • MS Scan Range: 50-500 m/z

By analyzing the retention times and mass spectra of the peaks, you can identify and quantify the different brominated biphenyl isomers and byproducts in your sample.

Data Presentation

Table 1: Effect of Reaction Parameters on Product Distribution

ParameterCondition ACondition BCondition C
Brominating Agent Br₂NBSBrCl
Catalyst FeBr₃ (strong)Zeolite (mild)None
Temperature 25°C5°C0°C
% Dibromobiphenyl 60%85%90%
% Tetrabromobiphenyl 25%5%<2%
% Other Byproducts 15%10%8%

Note: The data in this table is illustrative and intended to show general trends.

Visualizations

Diagram 1: Electrophilic Aromatic Substitution Mechanism

EAS_Mechanism cluster_step1 Step 1: Electrophile Attack (Rate-Determining) cluster_step2 Step 2: Deprotonation Biphenyl Biphenyl (Nucleophile) Sigma_Complex Sigma Complex (Carbocation Intermediate) Biphenyl->Sigma_Complex Slow Br+ Br+ (Electrophile) Br+->Sigma_Complex Bromobiphenyl Bromobiphenyl (Product) Sigma_Complex->Bromobiphenyl Fast Sigma_Complex->Bromobiphenyl Base Base H+ H+ Base->H+

Caption: Mechanism of electrophilic aromatic substitution on biphenyl.

Diagram 2: Troubleshooting Workflow for Over-bromination

Troubleshooting_Workflow Start High Tetrabromo Byproduct Detected Check_Stoichiometry Check_Stoichiometry Start->Check_Stoichiometry Reduce_Stoichiometry Reduce Bromine to 2.0-2.1 eq. Check_Stoichiometry->Reduce_Stoichiometry Yes Check_Temp Check_Temp Check_Stoichiometry->Check_Temp No Reduce_Stoichiometry->Check_Temp Lower_Temp Lower Temperature to 0-5°C Check_Temp->Lower_Temp Yes Check_Catalyst Consider Catalyst Activity Check_Temp->Check_Catalyst No Lower_Temp->Check_Catalyst Milder_Catalyst Use Milder Catalyst (e.g., Zeolite) or less FeBr₃ Check_Catalyst->Milder_Catalyst Check_Time Monitor Reaction Time Milder_Catalyst->Check_Time Optimize_Time Optimize reaction time with GC-MS Check_Time->Optimize_Time End Desired Selectivity Achieved Optimize_Time->End

Caption: A decision-making workflow for troubleshooting over-bromination.

References

  • Google Patents. (1992). US5107044A - Process for bromination of biphenyl with brcl.
  • MDPI. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]

  • Google Patents. (1998). EP0866046A1 - Catalytic process for selective aromatic bromination.
  • Google Patents. (1968). US3381032A - Preparation of 3, 5-dibromo-salicylic acid.
  • PubMed. (2017). Determination of tetrabromobisphenol-A/S and their main derivatives in water samples by high performance liquid chromatography coupled with inductively coupled plasma tandem mass spectrometry. Retrieved from [Link]

  • YouTube. (2019). Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples. Retrieved from [Link]

  • Physical Chemistry Chemical Physics. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Retrieved from [Link]

  • ResearchGate. (2025). Study of Lewis acid catalyzed chemical bromination and bromoalkylation of multi-walled carbon nanotubes. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • Google Patents. (2002). EP1210322B1 - Method for carrying out the side chain bromination of 4-methyl biphenyl derivatives substituted at the 2.
  • Quora. (2018). What is the method to find positional isomers of dibromobiphenyl?. Retrieved from [Link]

  • YouTube. (2025). Bromination of phenol in solvent with low polarity such as CHCl3 or CS2 requires Lewis acid catalyst. Retrieved from [Link]

  • YouTube. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Retrieved from [Link]

  • Pearson+. (2024). Biphenyl is two benzene rings joined by a single bond. The site of substitution for a biphenyl is determined by.... Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation a. Retrieved from [Link]

  • Filo. (2023). Using resonance structures of the intermediates, explain why bromination of biphenyl occurs at ortho and para positions rather than at meta. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution – The Mechanism. Retrieved from [Link]

  • Manolis Kellis Lab. (2016). AnalyticalChemistry_16.pdf. Retrieved from [Link]

  • Journal of the American Chemical Society. (2015). Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. Retrieved from [Link]

  • Quora. (2020). Why are chlorination, bromination, and nitration of benzene not carried above 50C?. Retrieved from [Link]

  • NIH. (2012). Lewis Acid Catalyzed Benzylic Bromination. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • ATA Scientific. (2019). Protein Analysis Techniques Explained. Retrieved from [Link]

  • ScienceDirect. (n.d.). The preparation of 3-substituted-1,5-dibromopentanes as precursors to heteracyclohexanes. Retrieved from [Link]

  • European Pharmaceutical Review. (2019). Analytical methods for obtaining HOS information from protein therapeutics. Retrieved from [Link]

  • PubMed Central. (n.d.). Quantitative, multiplexed workflow for deep analysis of human blood plasma and biomarker discovery by mass spectrometry. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting low sensitivity in lead detection assays using T(DBHP)P

Topic: Troubleshooting Low Sensitivity in Lead (Pb²⁺) Detection Reagent Focus: meso-Tetrakis(3,5-dibromo-4-hydroxyphenyl)porphyrin [T(DBHP)P] Technique: UV-Vis Spectrophotometry / Optical Sensing Introduction: The Sensit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Sensitivity in Lead (Pb²⁺) Detection Reagent Focus: meso-Tetrakis(3,5-dibromo-4-hydroxyphenyl)porphyrin [T(DBHP)P] Technique: UV-Vis Spectrophotometry / Optical Sensing

Introduction: The Sensitivity Paradox

Welcome to the Advanced Sensor Materials Support Hub. You are likely here because your T(DBHP)P-based assay for Lead (Pb²⁺) is exhibiting sub-optimal sensitivity (high Limit of Detection) or sluggish response times .

The Core Chemistry: T(DBHP)P is a sterically hindered porphyrin. Unlike simple Tetraphenylporphyrin (TPP), the hydroxyl and bromo substituents on the phenyl rings render this molecule highly sensitive to pH and specific to Pb²⁺ due to the "Sitting-Atop" (SAT) complexation mechanism. Lead ions are too large to fit inside the porphyrin core; instead, they coordinate above the plane, inducing a distinct bathochromic shift (Red Shift) in the Soret band (typically ~420 nm


 ~479 nm).

The Problem: Low sensitivity in this system is rarely due to the porphyrin itself (which has a high molar absorptivity,


 L·mol⁻¹·cm⁻¹).[1][2][3] Instead, it is almost exclusively caused by kinetic barriers  (slow complexation), pH mismatch  (proton competition), or matrix quenching .

Diagnostic Workflow

Before altering your protocol, trace your issue through this logic gate to identify the root cause.

TroubleshootingLogic Start START: Low Sensitivity / Weak Signal CheckReagent Check Reagent Identity: Is it the Dibromo or Di-tert-butyl derivative? Start->CheckReagent CheckWavelength Check Detection Wavelength: Are you measuring at 479 nm? CheckReagent->CheckWavelength Dibromo (Correct) WrongChem CRITICAL ERROR: Di-tert-butyl derivative is an antioxidant, not a Pb sensor. Switch to Dibromo. CheckReagent->WrongChem Di-tert-butyl CheckPH Check pH Environment: Is pH > 11 (0.1M NaOH)? CheckWavelength->CheckPH Yes WrongWave Correct Wavelength: The complex absorbs at 479 nm. 420 nm is free ligand. CheckWavelength->WrongWave No CheckCatalyst Check Additives: Is Oxine (8-HQ) or Surfactant present? CheckPH->CheckCatalyst Yes (Alkaline) WrongPH Adjust pH: Protons compete with Pb2+. Increase alkalinity. CheckPH->WrongPH No (Acidic/Neutral) SlowKinetics Kinetic Barrier: Pb2+ is large. Add Oxine to accelerate coordination. CheckCatalyst->SlowKinetics No Additives

Figure 1: Decision tree for isolating the cause of low sensitivity in porphyrin-based lead assays.

Deep Dive Troubleshooting (FAQs)

Q1: I am using T(DBHP)P, but I see no color change even at 10 ppm Pb²⁺. Why?

Diagnosis: You may be using the wrong derivative or the wrong pH.

  • The Chemical Trap: There are two common "T(DBHP)P" molecules.

    • meso-Tetrakis(3,5-di-tert-butyl -4-hydroxyphenyl)porphyrin: This is primarily an antioxidant and radical scavenger. It has poor Pb²⁺ binding properties.

    • meso-Tetrakis(3,5-dibromo -4-hydroxyphenyl)porphyrin: This is the chromogenic reagent for Lead.[1][3]

  • The pH Factor: The reaction requires an alkaline medium (typically 0.1 M NaOH). In acidic or neutral media, the pyrrolic nitrogens are protonated (

    
    ), electrostatically repelling the positive Lead ion (
    
    
    
    ).
  • Corrective Action: Verify your CAS number or chemical structure. Ensure your buffer maintains pH > 11 to facilitate the deprotonation of the porphyrin core.

Q2: My signal is stable but very low (Low Slope). How do I improve the molar absorptivity?

Diagnosis: Incomplete complexation equilibrium.

  • Mechanism: The formation of the Pb-Porphyrin complex is an equilibrium process.

    
    
    
  • The "Oxine" Effect: The reaction between T(DBHP)P and Lead is kinetically slow at room temperature due to the steric bulk of the bromine atoms. Adding Oxine (8-hydroxyquinoline) acts as an auxiliary ligand or catalyst. It likely forms an intermediate complex that shuttles the Pb²⁺ into the porphyrin macrocycle, accelerating the reaction and pushing the equilibrium to the right.

  • Corrective Action: Add 1.0 mL of 1% Oxine solution to your reaction mixture. This has been shown to increase sensitivity significantly [1].

Q3: The response time is too slow (>20 mins). Can I speed this up?

Diagnosis: Steric hindrance and diffusion limits.

  • Heating: The large ionic radius of Pb²⁺ (1.19 Å) makes it difficult to distort the porphyrin plane to fit. Heat provides the activation energy required for this "Sitting-Atop" coordination.

  • Surfactants: If you are working in an aqueous micellar system, adding a surfactant like Tween-80 or CTAB can solubilize the hydrophobic porphyrin and prevent aggregation (stacking), making the active sites more accessible.

  • Corrective Action: Incubate the reaction at 50°C for 10 minutes or use a microwave irradiation step if your setup allows.

Standardized Optimization Protocol

Use this baseline protocol to validate your reagents. If this fails, the issue is likely reagent degradation (oxidation of the porphyrin).

Reagents
  • T(DBHP)P Stock: 0.05% solution in ethanol (Use the Dibromo derivative).

  • Buffer: 0.2 M NaOH (Alkaline medium is non-negotiable).

  • Auxiliary Agent: 1% Oxine (in ethanol).

  • Masking Agent: Triethanolamine (if Fe³⁺ or Cu²⁺ interference is suspected).

Procedure
  • Blank: Add 2.0 mL NaOH + 1.0 mL T(DBHP)P + 1.0 mL Oxine + DI Water to volume.

  • Sample: Add 2.0 mL NaOH + 1.0 mL T(DBHP)P + 1.0 mL Oxine + [Pb²⁺ Sample] .

  • Incubation: Mix thoroughly. Let stand for 10 minutes at room temperature (or 5 mins at 40°C).

  • Measurement: Measure Absorbance at 479 nm against the Reagent Blank.

Troubleshooting Matrix
ObservationRoot CauseFix
Abs < 0.05 for 1 ppm Pb pH too lowEnsure final concentration is ~0.1 M NaOH.
Precipitate forms Pb(OH)₂ formationAdd a solubilizer (Tween-80) or reduce NaOH slightly (stay > pH 10).
High Blank Absorbance Porphyrin AggregationAdd 0.5 mL surfactant (Tween-80 or Triton X-100).
Blue Shift (<420 nm) Protonation of PorphyrinSystem is acidic. Check buffer.

Mechanism of Action (Visualized)

The following diagram illustrates the critical role of pH and the auxiliary ligand (Oxine) in overcoming the kinetic barrier of the bulky porphyrin.

ReactionMechanism cluster_conditions Critical Conditions Pb Pb2+ (Free) Intermediate [Pb-Oxine] Intermediate Pb->Intermediate + Oxine Porphyrin T(DBHP)P (Free) (Yellow, 420nm) Complex Pb-T(DBHP)P Complex (Deep Yellow/Red, 479nm) Porphyrin->Complex + NaOH (Deprotonation) Intermediate->Complex Ligand Exchange (Fast Kinetics) Cond1 pH > 11 Cond2 Temp > 25°C

Figure 2: Kinetic pathway of Lead-Porphyrin complexation facilitated by Oxine in alkaline media.

References

  • Xu, Z., Wu, H., & Pan, J. (1989).[1] meso-Tetra-(3,5-dibromo-4-hydroxyphenyl) porphyrin and its sensitive color-reaction with lead.[1][3] Acta Chimica Sinica, 47(9), 918-921.[1]

  • Togashi, D. M., et al. (2006).[4] Lipophilic porphyrin microparticles induced by AOT reverse micelles: a fluorescence lifetime imaging study. Biophysical Chemistry, 119(2), 121-126.[4]

  • Steinberg, I. M., et al. (2003). Ion-selective optodes: current status and future prospects. Fresenius' Journal of Analytical Chemistry. (General context on porphyrin optode mechanisms).
  • Mokhir, A. A., et al. (1995). Protective Effect of Meso-Tetrakis-(3,5-di-tert-butyl-4-hydroxyphenyl)porphyrin.[5][6] (Reference for the antioxidant derivative to avoid).

Sources

Reference Data & Comparative Studies

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 3,5-Dibromobiphenyl-4-ol

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 3,5-Dibromobiphenyl-4-ol. As a halogenated aromatic phenol, this compound requires specific handling procedures to mitigate...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 3,5-Dibromobiphenyl-4-ol. As a halogenated aromatic phenol, this compound requires specific handling procedures to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, grounded in established safety standards and regulatory requirements.

Core Principles: Understanding the Hazard

3,5-Dibromobiphenyl-4-ol combines three chemical motifs that dictate its handling and disposal: a biphenyl core, bromine substituents, and a phenolic hydroxyl group. This structure suggests several key hazards that inform our disposal strategy:

  • Persistence: Biphenyl structures are known for their environmental stability and potential to bioaccumulate.

  • Toxicity of Halogenated Organics: Brominated compounds are classified as halogenated organic wastes.[1] Improper disposal can lead to the formation of hazardous byproducts upon incineration and pose significant risks to aquatic ecosystems.[2]

  • Corrosivity and Reactivity of Phenols: The phenolic group imparts irritant properties.[3] While stable under normal conditions, it is incompatible with strong oxidizing agents.[2][4]

Given these characteristics, 3,5-Dibromobiphenyl-4-ol must be managed as a hazardous waste in accordance with local, regional, and national regulations.[5][6] Under no circumstances should this chemical or its containers be disposed of via standard trash or sewer systems.[7][8][9]

Hazard Profile: 3,5-Dibromobiphenyl-4-ol (Inferred from Analogous Compounds)
Hazard Class Description
Acute ToxicityHarmful if swallowed.[2]
Skin Corrosion/IrritationCauses skin irritation.[2][4]
Eye Damage/IrritationCauses serious eye irritation/damage.[2][10]
Environmental HazardVery toxic to aquatic life.[2]
Regulatory StatusMust be managed as Dangerous/Hazardous Waste.[1][5]
Pre-Disposal Safety: Engineering Controls and PPE

Before handling the waste, ensure the following safety measures are in place to minimize exposure.

  • Engineering Controls : All handling of 3,5-Dibromobiphenyl-4-ol, including weighing, preparing solutions, and consolidating waste, must be conducted within a properly functioning chemical fume hood.[3] This is critical to prevent the inhalation of any dust or aerosols.

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.

    • Gloves : Wear chemical-resistant nitrile gloves. For extensive handling or in case of a spill, consider double-gloving.[1]

    • Eye Protection : Chemical splash goggles are required at all times. If there is a significant splash risk, use a face shield in addition to goggles.[5]

    • Lab Coat : A fully buttoned lab coat must be worn to prevent skin contact.[5]

Step-by-Step Waste Collection and Segregation Protocol

The cornerstone of proper disposal is meticulous segregation. Halogenated waste streams must be kept separate from non-halogenated waste to ensure compliant final disposal, which is typically high-temperature incineration.

Step 1: Designate an Appropriate Waste Container

  • For Solid Waste : Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting screw cap. The container must be clean, dry, and in good condition.

  • For Liquid Waste (Solutions) : Use a dedicated, compatible container, such as a polyethylene carboy provided by your institution's Environmental Health & Safety (EHS) department.[1] Ensure it is clearly marked for "Halogenated Organic Waste."

  • For Contaminated Labware : Pipette tips, tubes, and gloves with gross contamination should be collected in a puncture-proof, sealable container (e.g., a rigid plastic container or a securely lined cardboard box).[3][8]

Step 2: Correctly Label the Waste Container Immediately affix a hazardous waste label to the container. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "3,5-Dibromobiphenyl-4-ol"

  • An accurate list of all components and their approximate concentrations if it is a mixed waste stream.

  • The relevant hazard pictograms (e.g., Irritant, Environmentally Hazardous).

  • The date accumulation started.

Step 3: Segregate and Accumulate Waste

  • Pure Compound and Grossly Contaminated Solids : Carefully transfer the solid 3,5-Dibromobiphenyl-4-ol waste into the designated solid waste container using a dedicated spatula or scoop.

  • Contaminated Sharps : Needles, scalpels, or broken glass must be placed in a dedicated sharps container that is clearly labeled with the chemical contaminant.

  • Contaminated Labware : Place non-sharp contaminated items (e.g., weigh boats, pipette tips, gloves) into the designated labware container.[8] Do not commingle this waste with regular biomedical waste.[3]

  • Aqueous and Organic Solutions : Pour solutions containing 3,5-Dibromobiphenyl-4-ol into the designated "Halogenated Liquid Waste" container. Never mix incompatible waste streams.

Step 4: Secure Storage

  • Keep waste containers tightly closed at all times, except when actively adding waste.[5][8]

  • Store the container in a designated satellite accumulation area within or near the laboratory. This area should be away from incompatible materials, particularly strong oxidizing agents.[1][2]

  • Ensure secondary containment (e.g., a plastic tub) is used to capture any potential leaks.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for handling waste generated from work with 3,5-Dibromobiphenyl-4-ol.

G cluster_0 Waste Generation & Segregation cluster_1 Collection Protocol cluster_2 Storage & Disposition start Waste Containing 3,5-Dibromobiphenyl-4-ol Generated q_type Identify Waste Type start->q_type solid Pure Solid or Grossly Contaminated Material q_type->solid Solid liquid Aqueous or Organic Solution q_type->liquid Liquid labware Contaminated Labware (Gloves, Tips, Tubes) q_type->labware Labware collect_solid Collect in Labeled 'Halogenated Solid Waste' Container solid->collect_solid collect_liquid Collect in Labeled 'Halogenated Liquid Waste' Container liquid->collect_liquid collect_labware Collect in Labeled 'Contaminated Solid Waste' Container labware->collect_labware store Store Securely in Satellite Accumulation Area with Secondary Containment collect_solid->store collect_liquid->store collect_labware->store pickup Arrange Pickup with Institutional EHS store->pickup dispose Final Disposal via Licensed Hazardous Waste Vendor (Incineration) pickup->dispose

Caption: Waste disposal workflow for 3,5-Dibromobiphenyl-4-ol.

Spill Management Protocol

In the event of a small spill within a chemical fume hood:

  • Alert Personnel : Inform colleagues in the immediate area.

  • Ensure PPE : Don the appropriate PPE as described in Section 2.

  • Containment : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

  • Collection : Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.

  • Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting : Report the spill to your laboratory supervisor and EHS department, following institutional protocols.

Final Disposal Logistics

Once the waste container is 90% full, arrange for its disposal.

  • Contact EHS : Follow your institution's procedure for hazardous waste pickup. This typically involves submitting an online request to the Environmental Health & Safety department.[8]

  • Professional Disposal : The collected waste will be managed by a licensed hazardous waste disposal service.[5] The standard and most effective final disposal method for halogenated organic compounds is high-temperature incineration at a facility permitted to handle such waste.[2]

By adhering to this comprehensive guide, you ensure the safe handling and compliant disposal of 3,5-Dibromobiphenyl-4-ol, protecting yourself, your colleagues, and the environment.

References

  • Halogenated Solvents Safety Guideline . Washington State University, Environmental Health & Safety. [Link]

  • 4,4'-Dibromobiphenyl Standard (1X1 mL) - Safety Data Sheet . Agilent Technologies, Inc. [Link]

  • Phenol Standard Operating Procedure . Yale Environmental Health & Safety. [Link]

  • Phenol, Chloroform, or TRIzol™ Waste Disposal . University of Tennessee Health Science Center, Research Safety Affairs. [Link]

  • Other Disposal Guidance . U.S. Environmental Protection Agency. [Link]

  • BROMINE . Occupational Safety and Health Administration. [Link]

  • Environmental Fact Sheet, Organobromine . U.S. Environmental Protection Agency. [Link]

  • Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process . National Institutes of Health, National Center for Biotechnology Information. [Link]

  • Identification and Listing of Hazardous Waste . Regulations.gov. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1 . Occupational Safety and Health Administration. [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P . U.S. Environmental Protection Agency. [Link]

Sources

Handling

Personal protective equipment for handling 3,5-Dibromobiphenyl-4-ol

Executive Safety Summary Compound Identity: 3,5-Dibromobiphenyl-4-ol (CAS: 4400-05-9) Chemical Class: Halogenated Phenol / Biaryl[1] The Hazard Paradox: While often classified simply as an irritant (H315, H319, H335) in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: 3,5-Dibromobiphenyl-4-ol (CAS: 4400-05-9) Chemical Class: Halogenated Phenol / Biaryl[1]

The Hazard Paradox: While often classified simply as an irritant (H315, H319, H335) in preliminary safety data, this compound presents a dual-threat mechanism common to halogenated phenols:[1]

  • Phenolic Acidity: The hydroxyl moiety allows for protein denaturation and rapid dermal absorption.

  • Lipophilicity: The bromine substituents at the 3,5-positions increase the molecule's lipid solubility, potentially accelerating transport across the stratum corneum compared to non-halogenated phenols.[1]

Operational Directive: Treat this compound with the same rigor as concentrated phenol. Standard "lab safety" (coat/glasses) is insufficient.[1] The protocol below mandates a Zero-Skin-Contact policy.

PPE Stratification: The "Why" and "What"

We do not simply "wear gear"; we engineer a barrier system based on permeation dynamics.[1]

Table 1: PPE Specifications & Technical Rationale
Protection ZoneRecommended EquipmentTechnical Rationale & Causality
Ocular Chemical Splash Goggles (ANSI Z87.1+)Crucial: Safety glasses are inadequate.[1] Phenolic compounds can cause immediate corneal opacification.[1] Goggles provide a seal against dust migration and liquid splash.
Dermal (Hands) Double Gloving Protocol 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield) if in solvent.[1]Permeation Defense: Halogenated organics can degrade thin nitrile. The air gap between two layers creates a "breakthrough buffer," allowing time to doff the outer glove upon contamination without skin exposure.
Respiratory Fume Hood (Primary)N95/P100 (Secondary/Spill)The solid powder poses an inhalation risk (STOT SE 3).[1] All open handling must occur under negative pressure ventilation.[1]
Body Tyvek® Sleeves + Lab Coat (Buttoned)Wrist exposure is the #1 failure point in phenol handling. Tyvek sleeves bridge the gap between the glove cuff and lab coat.

Operational Protocol: The Closed-Loop Workflow

This protocol uses a "Closed-Loop" methodology to ensure the compound is never exposed to the open lab environment.[1]

Phase A: Preparation & Engineering Controls
  • PEG 400 Availability: Before opening the vial, confirm a bottle of Polyethylene Glycol 300 or 400 (PEG) is within arm's reach.

    • Mechanism:[1][2][3][4][5] Water repels lipophilic phenols, sealing them into the skin.[1] PEG acts as a solvent to solubilize and extract the phenol from the dermal layer.

  • Balance Stabilization: Place the analytical balance inside the chemical fume hood. If this is impossible, use a static-free transfer vessel.[1]

Phase B: Active Handling (Weighing & Synthesis)[1]
  • Don PPE: Put on inner gloves, sleeves, lab coat, then outer gloves.[1]

  • The "Clean-Dirty" Hand Rule:

    • Non-Dominant Hand (Dirty): Holds the reagent bottle.[1]

    • Dominant Hand (Clean): Manipulates the spatula and weigh boat.

  • Solvent Selection Warning:

    • If dissolving 3,5-Dibromobiphenyl-4-ol, be aware that solvents like Dichloromethane (DCM) or Chloroform will carry the toxicant through nitrile gloves in seconds.[1]

    • Adjustment: If using halogenated solvents, switch outer gloves to Laminate/Barrier (e.g., Silver Shield) .[1]

Phase C: Decontamination & Doffing
  • Wipe Down: Wipe the exterior of the reagent bottle with a solvent-dampened tissue (acetone/ethanol) before returning it to storage.[1]

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Inspection: Inspect inner gloves for discoloration. If clean, proceed to wash hands with soap and water with inner gloves still on, then remove.[1]

Visualization: Safe Handling Lifecycle

The following diagram illustrates the decision logic for handling this compound, specifically highlighting the "Solvent Switch" decision point which is often overlooked.

SafeHandlingLifecycle Start START: Task Assessment RiskCheck Risk Check: Is PEG 400 Available? Start->RiskCheck Stop STOP: Acquire PEG 400 RiskCheck->Stop No StateCheck State of Matter? RiskCheck->StateCheck Yes SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution Phase StateCheck->LiquidPath StandardPPE PPE: Double Nitrile + Tyvek Sleeves SolidPath->StandardPPE SolventCheck Solvent Type? LiquidPath->SolventCheck SolventCheck->StandardPPE Water/Methanol HighResPPE PPE: Laminate/Barrier Gloves (Silver Shield) SolventCheck->HighResPPE DCM/Chloroform/THF Action Active Handling (In Fume Hood) StandardPPE->Action HighResPPE->Action Decon Decon: Wipe Bottle Dispose Outer Gloves Action->Decon End END: Wash Hands Decon->End

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.[1] Note the critical divergence for halogenated solvents.

Emergency Response: The "PEG Protocol"

In the event of skin contact, water alone is insufficient and may exacerbate injury by spreading the lipophilic phenol.[3][4]

  • Immediate Action: Do not hesitate. Remove contaminated clothing immediately.[1][3][4][6]

  • Decontamination:

    • Apply PEG 300 or 400 liberally to the affected area.[4]

    • Wipe off and re-apply.[3][4][6][7] Repeat for 15 minutes.

    • Only if PEG is unavailable: Flush with massive amounts of water (safety shower) for >30 minutes.[1]

  • Medical: Seek evaluation. Phenol burns can be painless (anesthetic effect) while causing deep tissue necrosis.[1]

Disposal Logistics

  • Solid Waste: Dispose of contaminated weigh boats, gloves, and tissues in a container labeled "Solid Toxic/Halogenated Organic Waste." [1]

  • Liquid Waste: Segregate into "Halogenated Organic Solvents" stream. Do not mix with oxidizing acids (e.g., Nitric Acid) as this can generate toxic bromine gas.[1]

References

  • Yale University Environmental Health & Safety. (2022).[1][5] Standard Operating Procedure: Phenol.[1][4][5][7] Retrieved from [Link]

  • Princeton University EHS. (n.d.).[1] Phenol Safety Guide & First Aid (PEG 400).[1][4] Retrieved from [Link][1]

  • University of Pennsylvania EHRS. (n.d.).[1] Nitrile Glove Chemical Compatibility Reference.[1][2] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Model Template_relevance
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Feasible Synthetic Routes

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3,5-Dibromobiphenyl-4-ol
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3,5-Dibromobiphenyl-4-ol
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